2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one
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Overview
Description
2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both imidazole and thiazole rings, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Phenyl-2-propenylidene)-4,5-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one
- 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)oxazol-3(2H)-one
Uniqueness
Compared to similar compounds, 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one may exhibit unique biological activities due to the presence of both imidazole and thiazole rings. This dual-ring structure can enhance its binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
21108-76-9 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-phenylprop-2-enylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C14H12N2OS/c17-13-12(18-14-15-9-10-16(13)14)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2/b7-4+,12-8- |
InChI Key |
XHLPINSEHAYUJB-JHLWKMQHSA-N |
Isomeric SMILES |
C1CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=N1 |
Canonical SMILES |
C1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1 |
Origin of Product |
United States |
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